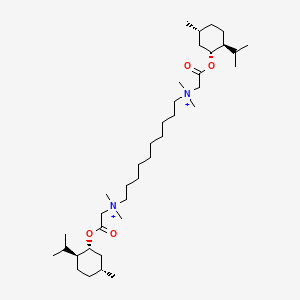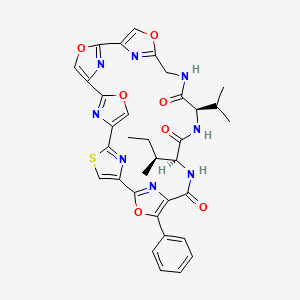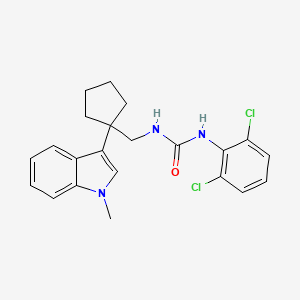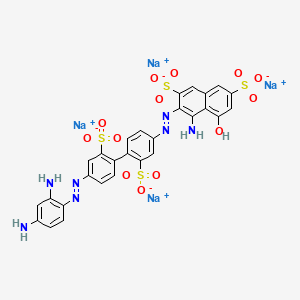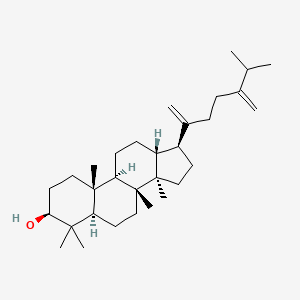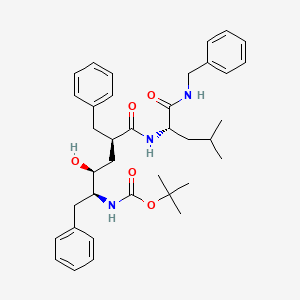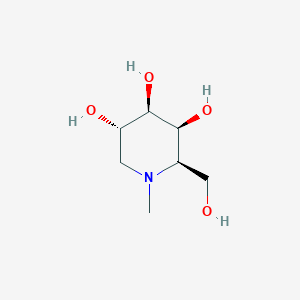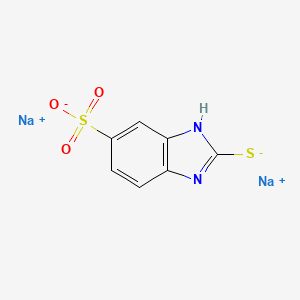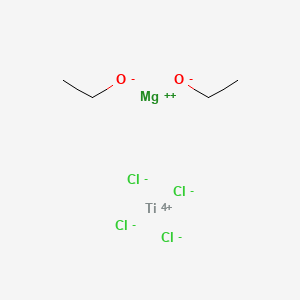
Magnesium;ethanolate;titanium(4+);tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, magnesium salt, reaction products with titanium tetrachloride is a compound formed through the reaction of ethanol, magnesium salt, and titanium tetrachloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethanol, magnesium salt, reaction products with titanium tetrachloride typically involves the reaction of titanium tetrachloride with magnesium and ethanol under controlled conditions. The reaction is carried out in a solvent, often under an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where titanium tetrachloride is reduced by magnesium in the presence of ethanol. The process may be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The reaction is typically exothermic, and the heat generated must be managed to prevent thermal runaway.
Chemical Reactions Analysis
Types of Reactions
Ethanol, magnesium salt, reaction products with titanium tetrachloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation states of titanium.
Reduction: Reduction reactions can further modify the oxidation state of titanium within the compound.
Substitution: Substitution reactions may occur where ligands in the compound are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving ethanol, magnesium salt, reaction products with titanium tetrachloride depend on the specific reaction conditions and reagents used. These products can include various titanium complexes, magnesium salts, and organic by-products.
Scientific Research Applications
Ethanol, magnesium salt, reaction products with titanium tetrachloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, particularly in the polymerization of olefins.
Biology: Investigated for its potential use in biological systems, including as a component in certain biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, including high-strength alloys and specialized coatings.
Mechanism of Action
The mechanism by which ethanol, magnesium salt, reaction products with titanium tetrachloride exerts its effects involves the interaction of titanium centers with various molecular targets. The titanium centers can participate in redox reactions, ligand exchange, and coordination chemistry, leading to the formation of active catalytic sites or reactive intermediates. These interactions are crucial for the compound’s function in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethanol, magnesium salt, reaction products with titanium tetrachloride include:
Alcohol-modified magnesium titanium catalysts: These compounds are formed by reacting silica with solutions of dibutylmagnesium compounds and titanium tetrachloride.
Magnesium titanium complexes: These complexes are formed through the reaction of magnesium with various titanium halides.
Uniqueness
Ethanol, magnesium salt, reaction products with titanium tetrachloride is unique due to the specific combination of ethanol, magnesium, and titanium tetrachloride, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in catalysis, materials science, and other fields.
Properties
Molecular Formula |
C4H10Cl4MgO2Ti |
|---|---|
Molecular Weight |
304.1 g/mol |
IUPAC Name |
magnesium;ethanolate;titanium(4+);tetrachloride |
InChI |
InChI=1S/2C2H5O.4ClH.Mg.Ti/c2*1-2-3;;;;;;/h2*2H2,1H3;4*1H;;/q2*-1;;;;;+2;+4/p-4 |
InChI Key |
BIRADSAMVMAZCV-UHFFFAOYSA-J |
Canonical SMILES |
CC[O-].CC[O-].[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


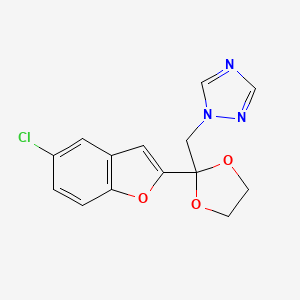
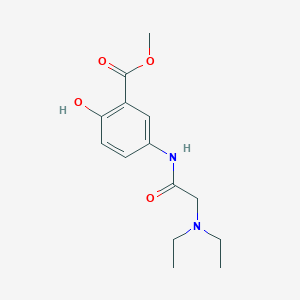
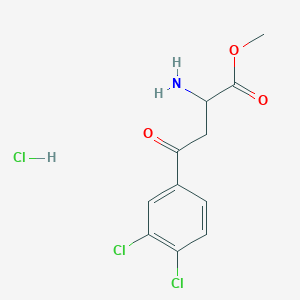
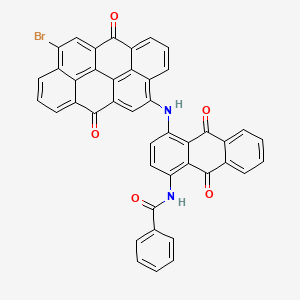
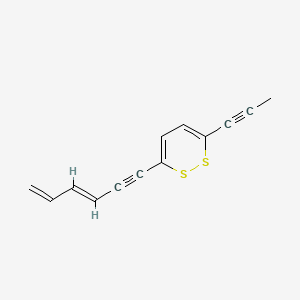
![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
